Non-Competitive DHODH Inhibition Kinetics Distinct from Brequinar and Leflunomide
Redoxal inhibits human DHODH via a non-competitive mechanism with respect to both the substrate dihydroorotate (K_ic) and the electron acceptor ubiquinone (K_iu). This kinetic profile is distinct from that of other well-known DHODH inhibitors. For example, brequinar and leflunomide (via its metabolite A77 1726) are known to bind to the ubiquinone binding site, acting as competitive inhibitors with respect to the electron acceptor [1]. The specific non-competitive inhibition constants (K_ic and K_iu) for Redoxal on the purified human enzyme were determined, and the pattern was different from that of cinchoninic, isoxazol, and naphthoquinone derivatives [1].
| Evidence Dimension | Inhibition Mechanism and Affinity (Ki) |
|---|---|
| Target Compound Data | K_ic = 402 nM, K_iu = 506 nM (Human DHODH) |
| Comparator Or Baseline | Brequinar: Competitive inhibitor (ubiquinone site); Leflunomide (A77 1726): Competitive inhibitor (ubiquinone site) |
| Quantified Difference | Non-competitive vs. Competitive |
| Conditions | Purified recombinant human DHODH enzyme assay |
Why This Matters
The unique non-competitive mechanism allows Redoxal to inhibit DHODH regardless of substrate or cofactor concentration, which is a key differentiator for experiments where substrate levels are high or variable, and avoids the specific resistance mechanisms associated with competitive quinone-site inhibitors.
- [1] Knecht, W., & Löffler, M. Redoxal as a new lead structure for dihydroorotate dehydrogenase inhibitors: a kinetic study of the inhibition mechanism. *FEBS Letters*. 2000, 467(1): 27-30. View Source
